Tetrahydrothiophen-3-one
Overview
Description
Tetrahydrothiophen-3-one is a heterocyclic nonaromatic ketone with the molecular formula C4H6OS and a molecular weight of 102.15 g/mol . It is characterized by a garlic, meaty, green vegetable, and buttery odor . This compound is found naturally in cooked beef, coffee, roasted filberts, and roasted peanuts . It is commonly used as a food flavoring agent .
Mechanism of Action
Target of Action
Tetrahydrothiophen-3-one is an endogenous metabolite
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic processes within the body .
Pharmacokinetics
As an endogenous metabolite, it is likely well-absorbed and distributed within the body, metabolized by various enzymes, and excreted through normal metabolic waste pathways .
Result of Action
As an endogenous metabolite, it likely plays a role in various physiological processes within the body .
Biochemical Analysis
Biochemical Properties
It is known that Tetrahydrothiophen-3-one can undergo biological asymmetric reduction . This process is catalyzed by certain enzymes, indicating that this compound can interact with these biomolecules
Cellular Effects
Given its presence in various food items and its use as a flavoring agent, it is likely that this compound can influence cell function
Molecular Mechanism
It is known to undergo biological asymmetric reduction, which suggests that it may interact with certain enzymes and other biomolecules
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Metabolic Pathways
It is known that this compound can undergo biological asymmetric reduction , suggesting that it may be involved in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing tetrahydrothiophen-3-one involves the reaction of thioglycolic acid with acrylic acid in the presence of a Knoevenagel catalyst and/or a reactive alkaline earth metal compound . The addition product is then heated to 180-250°C in a polar organic solvent . Another method involves treating 4-methoxycarboxyl-3-oxothiophane with 10% sulfuric acid .
Industrial Production Methods: Industrial production of this compound can also be achieved through the biotransformation method, where this compound is incubated in the presence of a preparation of strain belonging to the genus Penicillium .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfolane, a polar, odorless solvent.
Reduction: It can be reduced to tetrahydrothiophen-3-ol, an optically active compound.
Substitution: It reacts with trifluoromethyltrimethylsilane to form trifluoromethyl-substituted hydroxysulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is used for trifluoromethylation.
Major Products:
Oxidation: Sulfolane.
Reduction: Tetrahydrothiophen-3-ol.
Substitution: Trifluoromethyl-substituted hydroxysulfides.
Scientific Research Applications
Tetrahydrothiophen-3-one is used in various scientific research applications:
Comparison with Similar Compounds
Tetrahydrothiophene (Thiolane): A saturated analog of thiophene with a similar five-membered ring structure.
Thiophene: An unsaturated analog with a similar sulfur-containing ring.
Sulfolane: An oxidation product of tetrahydrothiophen-3-one.
Uniqueness: this compound is unique due to its nonaromatic ketone structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
thiolan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFPRKPFJRPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061388 | |
Record name | 3(2H)-Thiophenone, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to yellow liquid with garlic, meaty, green vegetable, buttery odour | |
Record name | Dihydro-3(2H)-thiophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4,5-Dihydro-3(2H) thiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 °C. @ 760.00 mm Hg | |
Record name | Dihydro-3(2H)-thiophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.194-1.199 (20°) | |
Record name | 4,5-Dihydro-3(2H) thiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1003-04-9 | |
Record name | Tetrahydrothiophen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydro-3(2H)-thiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrothiophen-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241151 | |
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Record name | 3(2H)-Thiophenone, dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3(2H)-Thiophenone, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrothiophen-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIHYDRO-3(2H)-THIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E9MKH53DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dihydro-3(2H)-thiophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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